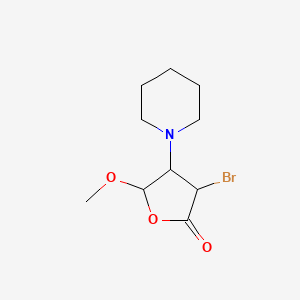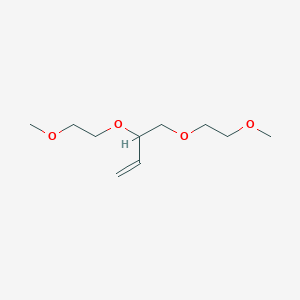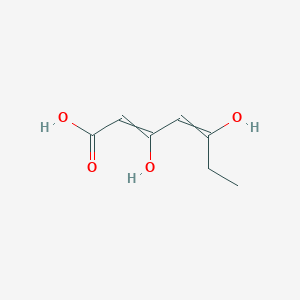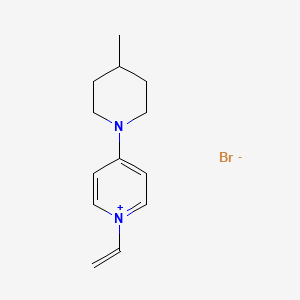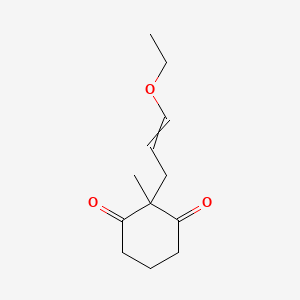
1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and a methylsulfanyl group attached to a 1,2,4-triazole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction of the triazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Addition of the trifluoromethyl group: The trifluoromethylation can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions.
Incorporation of the methylsulfanyl group: This can be achieved through the reaction of the intermediate compound with methylthiol or its derivatives under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Trifluoromethylation: The trifluoromethyl group can participate in radical reactions, forming various trifluoromethylated products.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like tin(II) chloride. Major products formed from these reactions include sulfoxides, sulfones, amines, and trifluoromethylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where trifluoromethylated compounds have shown efficacy.
Industry: The compound is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity or altering their function. The chlorophenyl and methylsulfanyl groups contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazole: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall efficacy.
1-(4-Methylphenyl)-5-(methylsulfanyl)-3-(trifluoromethyl)-1H-1,2,4-triazole: Substitution of the chlorophenyl group with a methylphenyl group may alter its binding affinity and specificity.
Eigenschaften
CAS-Nummer |
89522-05-4 |
|---|---|
Molekularformel |
C10H7ClF3N3S |
Molekulargewicht |
293.70 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-5-methylsulfanyl-3-(trifluoromethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H7ClF3N3S/c1-18-9-15-8(10(12,13)14)16-17(9)7-4-2-6(11)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
LZBDXDRKSJBUJE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NN1C2=CC=C(C=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
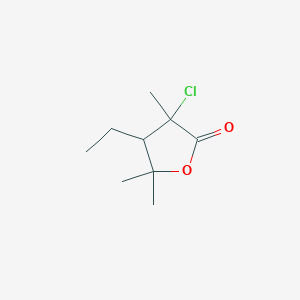

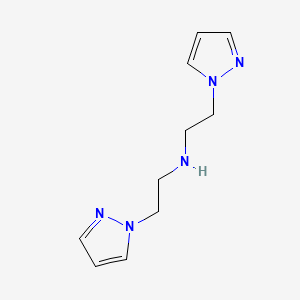
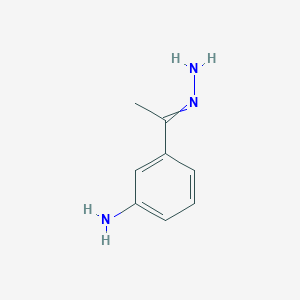
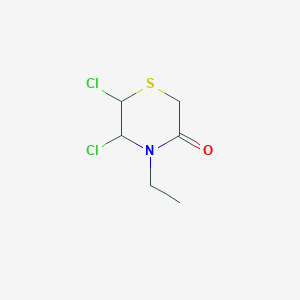

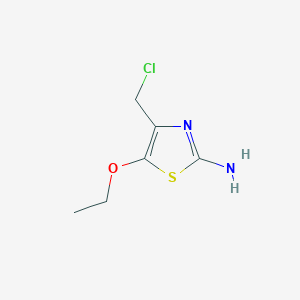
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
